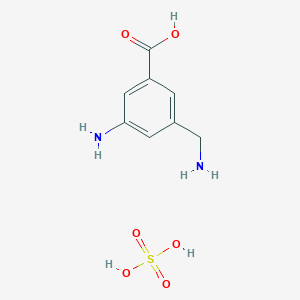
3-Aminomethyl-5-aminobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminomethyl-5-aminobenzoic acid is an organic compound with a benzene ring substituted with two amino groups and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Aminomethyl-5-aminobenzoic acid can be synthesized through several methods. One common approach involves the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, followed by the introduction of an aminomethyl group through a Mannich reaction. The final step involves the oxidation of the aldehyde group to a carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminomethyl-5-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Aminomethyl-5-aminobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Aminomethyl-5-aminobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate tight junctional regulatory pathways in epithelial cells, enhancing barrier integrity . This modulation is crucial in maintaining the integrity of the intestinal barrier and preventing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the aminomethyl group.
4-Aminobenzoic acid: Similar structure but with the amino group in the para position.
Anthranilic acid: Similar structure but with the amino group in the ortho position.
Uniqueness
3-Aminomethyl-5-aminobenzoic acid is unique due to the presence of both an aminomethyl group and an amino group on the benzene ring. This unique structure allows it to participate in a wider range of chemical reactions and potentially exhibit different biological activities compared to its analogs .
Propiedades
Número CAS |
25026-14-6 |
|---|---|
Fórmula molecular |
C8H12N2O6S |
Peso molecular |
264.26 g/mol |
Nombre IUPAC |
3-amino-5-(aminomethyl)benzoic acid;sulfuric acid |
InChI |
InChI=1S/C8H10N2O2.H2O4S/c9-4-5-1-6(8(11)12)3-7(10)2-5;1-5(2,3)4/h1-3H,4,9-10H2,(H,11,12);(H2,1,2,3,4) |
Clave InChI |
SORJMZZFWJZUNA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)N)CN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)

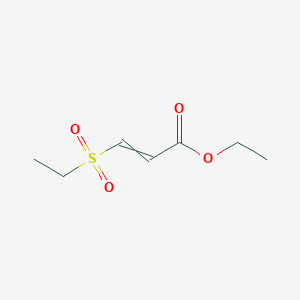
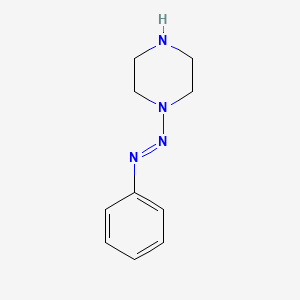
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
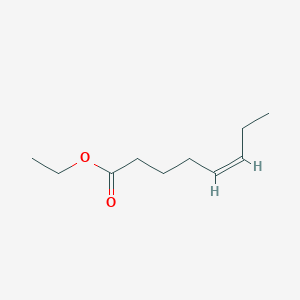
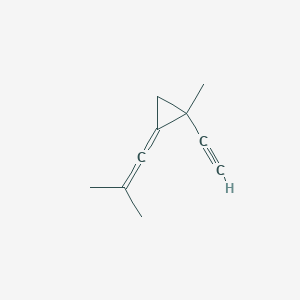

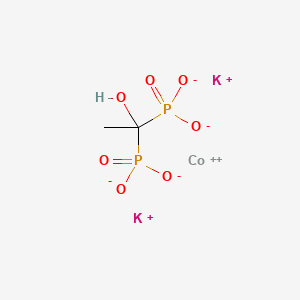
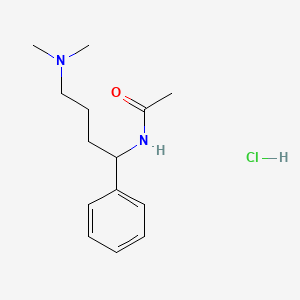
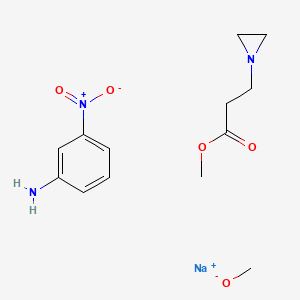

![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
